molecular formula C16H16N4O6S B14099825 Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B14099825
M. Wt: 392.4 g/mol
InChI Key: HLSODGVOMYAKPN-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex heterocyclic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves a multi-step process. One common method involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the reaction involves:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the Biginelli reaction under controlled conditions could be a feasible approach for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the ethyl ester can produce various ester derivatives.

Scientific Research Applications

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or bind to receptors, leading to its biological effects. For example, it may inhibit pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific structure, which combines a dihydropyrimidine core with a nitrophenyl group. This combination imparts distinct biological activities and makes it a valuable compound for further research.

Properties

Molecular Formula

C16H16N4O6S

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 6-methyl-4-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-4-6-11(7-5-10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23)

InChI Key

HLSODGVOMYAKPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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